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Compound of Interest

Compound Name: De-O-Methyllasiodiplodin

Cat. No.: B158290 Get Quote

CAS Number: 32885-82-8

This technical guide provides an in-depth overview of De-O-Methyllasiodiplodin (DML), a

resorcinolic macrolide with significant therapeutic potential. Tailored for researchers, scientists,

and drug development professionals, this document consolidates key information on its

chemical properties, biological activities, and underlying mechanisms of action. It includes

detailed experimental protocols and quantitative data to facilitate further investigation and drug

discovery efforts.

Chemical and Physical Properties
De-O-Methyllasiodiplodin is a naturally occurring 12-membered macrolide. Its fundamental

properties are summarized in the table below.
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Property Value Reference

CAS Number 32885-82-8 [1][2]

Molecular Formula C₁₆H₂₂O₄ [2][3][4]

Molecular Weight 278.34 g/mol [1][3][4]

IUPAC Name

(4S)-14,16-dihydroxy-4-methyl-

3-oxabicyclo[10.4.0]hexadeca-

1(12),13,15-trien-2-one

[3][5]

Synonyms
de-O-methyllasiodiplodin, (S)-

De-O-Methyllasiodiplodin
[3]

Physical Description Oil or Powder [1][2]

Melting Point 120-125 °C (hexane) [2][6]

Solubility
Chloroform, Dichloromethane,

Ethyl Acetate, DMSO, Acetone
[1]

Biological Activities and Therapeutic Potential
De-O-Methyllasiodiplodin has demonstrated a range of biological activities, positioning it as a

promising candidate for drug development in several therapeutic areas.

Anti-inflammatory and Hypoglycemic Effects
Preclinical studies have highlighted the potent anti-inflammatory and glucose-lowering

properties of DML. A key mechanism of action is its antagonistic activity against the

mineralocorticoid receptor (MR), which is implicated in inflammation and insulin resistance.

Experimental Workflow: In Vivo Evaluation in db/db Mice
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Animal Model and Treatment

Data Collection and Analysis

Male db/db mice (8 weeks old)

Acclimatization (2 days)

Daily intragastric administration for 4 weeks

Vehicle (0.9% NaCl with 5% Tween-80)

Control Group (n=8)

DML (30 mg/kg)

Treatment Group (n=8)

Weekly blood glucose monitoring Body weight measurement (twice weekly)
End-of-study sample collection:

- Blood (for HbA1c and serum analysis)
- Adipose tissue and liver

Analysis:
- Serum biochemical parameters

- Insulin Tolerance Test (ITT)
- Real-time RT-PCR for gene expression

Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of De-O-Methyllasiodiplodin in a diabetic

mouse model.

Quantitative In Vivo Efficacy Data in db/db Mice[1][7]
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Parameter Control Group
DML-Treated Group (30
mg/kg/day)

Blood Glucose (endpoint) Significantly elevated Significantly reduced

Glycosylated Hemoglobin

(HbA1c)
Elevated Significantly reduced

MCP-1 mRNA (adipose tissue) Upregulated Significantly downregulated

TNF-α mRNA (adipose tissue) Upregulated Significantly downregulated

IL-6 mRNA (adipose tissue) Upregulated Significantly downregulated

Mineralocorticoid Receptor Antagonism
DML functions as a nonsteroidal antagonist of the mineralocorticoid receptor. This activity is

crucial to its anti-inflammatory effects.

Signaling Pathway: DML-Mediated Anti-inflammatory Action

Cellular Environment

Intracellular Signaling
Aldosterone

Mineralocorticoid
Receptor (MR)

De-O-Methyllasiodiplodin

Antagonism
Aldosterone-MR

Complex NucleusTranslocation Gene Transcription Pro-inflammatory Cytokines
(MCP-1, TNF-α, IL-6)

Increased Expression

Inflammation

Click to download full resolution via product page

Caption: DML antagonizes the mineralocorticoid receptor, inhibiting pro-inflammatory gene

expression.

In Vitro Anti-inflammatory Activity in HepG2 and 3T3-L1 Cells[1][7]
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Cell Line Stimulant Treatment

Effect on Pro-
inflammatory Gene
Expression (MCP-
1, TNF-α, IL-6)

HepG2

H₂O₂ (0.2 mmol/L) or

Aldosterone (10

nmol/L)

DML (10 µmol/L)

Significant reduction

in MCP-1 and TNF-α

mRNA levels

3T3-L1

H₂O₂ (0.2 mmol/L) or

Aldosterone (10

nmol/L)

DML (10 µmol/L)

Significant reduction

in MCP-1, TNF-α, and

IL-6 mRNA levels

Cytotoxic and Antimicrobial Activities
De-O-Methyllasiodiplodin has also been reported to exhibit cytotoxic effects against various

cancer cell lines and moderate antibacterial activity.

Reported Cytotoxic and Antimicrobial Activities

Activity Target Effect

Cytotoxicity
HeLa and HepG-2 human

cancer cell lines
Significant cytotoxicity

Antibacterial Moderate activity reported Moderate suppression

Radical Scavenging General
Exhibits radical scavenging

effects

Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and

biological evaluation of De-O-Methyllasiodiplodin.

Chemical Synthesis
Multiple synthetic routes for De-O-Methyllasiodiplodin have been reported. A recent efficient,

protecting-group-free synthesis proceeds in 5 steps with a 42% overall yield, starting from 9-
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decenoic acid.[7][8][9][10]

Key Synthetic Steps (Conceptual)

Starting Material: 9-decenoic acid.

Intermediate Steps: A series of reactions to construct the macrocyclic bridge and introduce

necessary functional groups.

Macrocyclization: A high-yielding macrocyclization/aromatization cascade to form the 12-

membered ring.

Final Product: De-O-Methyllasiodiplodin.

For detailed, step-by-step synthetic procedures, please refer to the primary literature.[7][8][9]

[10]

In Vitro Anti-inflammatory Assay
Objective: To evaluate the effect of De-O-Methyllasiodiplodin on pro-inflammatory cytokine

expression in cell culture.

Cell Lines:

HepG2 (human liver cancer cell line)

3T3-L1 (mouse pre-adipocyte cell line, differentiated into adipocytes)

Protocol Overview:

Cell Culture and Differentiation: Culture HepG2 cells and differentiate 3T3-L1 pre-adipocytes

into mature adipocytes according to standard protocols.

Treatment:

Pre-incubate cells with De-O-Methyllasiodiplodin (e.g., 10 µmol/L) or vehicle (DMSO) for

a specified period.
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Induce an inflammatory response by stimulating the cells with H₂O₂ (e.g., 0.2 mmol/L) or

aldosterone (e.g., 10 nmol/L) for 24 hours.

RNA Extraction and Real-time RT-PCR:

Isolate total RNA from the treated cells.

Perform reverse transcription to synthesize cDNA.

Quantify the mRNA expression levels of target pro-inflammatory genes (e.g., MCP-1, TNF-

α, IL-6) and a housekeeping gene (e.g., 18S RNA or GAPDH) using real-time RT-PCR

with SYBR Green.

Data Analysis: Normalize the expression of target genes to the housekeeping gene and

calculate the relative fold change compared to the control group.

Mineralocorticoid Receptor Antagonist Assay
Objective: To determine the antagonistic activity of De-O-Methyllasiodiplodin on the

mineralocorticoid receptor.

Methods:

Surface Plasmon Resonance (SPR): To assess the direct binding interaction between DML

and the ligand-binding domain of the mineralocorticoid receptor (MR-LBD) and its

interference with the binding of coactivators like SRC-1.[1][7]

Reporter Gene Assay: To measure the functional consequence of MR antagonism.

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid encoding the full-

length MR and a reporter plasmid containing a luciferase gene under the control of an MR-

responsive promoter. A Renilla luciferase plasmid can be co-transfected for normalization.

Treatment: Treat the transfected cells with aldosterone (agonist) in the presence or

absence of varying concentrations of De-O-Methyllasiodiplodin.

Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla

luciferase activities using a dual-luciferase assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Determine the IC₅₀ value of DML for the inhibition of aldosterone-induced MR

transcriptional activity.

In Vivo Hypoglycemic and Anti-inflammatory Assay
Objective: To evaluate the therapeutic efficacy of De-O-Methyllasiodiplodin in a diabetic

animal model.

Animal Model:

Male db/db mice (a model for type 2 diabetes)

Protocol Overview:

Acclimatization and Grouping: Acclimatize the mice and divide them into a control group and

a DML-treated group.

Treatment Administration: Administer DML (e.g., 30 mg/kg) or vehicle (e.g., sterilized 0.9%

sodium chloride containing 5% Tween-80) daily via intragastric gavage for a period of 4

weeks.[1][7]

Monitoring:

Measure blood glucose levels weekly from tail vein blood samples.

Monitor body weight regularly.

Endpoint Analysis:

At the end of the treatment period, perform an Insulin Tolerance Test (ITT) to assess

insulin sensitivity.

Collect blood to measure HbA1c and other serum biochemical parameters.

Harvest tissues (e.g., adipose tissue, liver) for gene expression analysis of pro-

inflammatory and ROS-related genes by real-time RT-PCR.
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Conclusion
De-O-Methyllasiodiplodin is a multifaceted natural product with well-documented anti-

inflammatory and hypoglycemic properties, primarily mediated through its antagonism of the

mineralocorticoid receptor. Its demonstrated efficacy in preclinical models of diabetes and

inflammation, coupled with reported cytotoxic and antimicrobial activities, underscores its

potential as a lead compound for the development of novel therapeutics. The detailed protocols

and quantitative data presented in this guide are intended to serve as a valuable resource for

the scientific community to further explore and harness the therapeutic promise of this

compelling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [De-O-Methyllasiodiplodin: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158290#de-o-methyllasiodiplodin-cas-number-
32885-82-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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